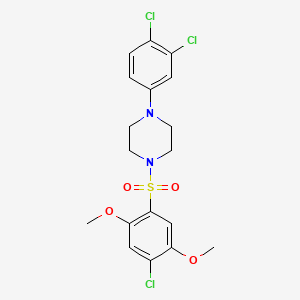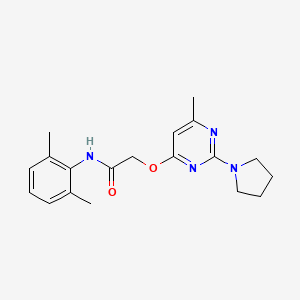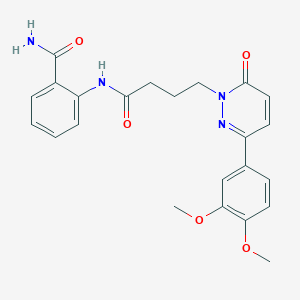
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine, also known as CDP, is a chemical compound that has been widely studied for its potential pharmacological properties. CDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine is not fully understood, but it is believed to be related to its interaction with serotonin and dopamine receptors. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to act as a partial agonist at 5-HT1A receptors, which are known to be involved in the regulation of mood and anxiety. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to act as an antagonist at D2 receptors, which are involved in the regulation of dopamine release. The net effect of these interactions is believed to be a reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to reduce anxiety and improve mood. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to exhibit antipsychotic and antidepressant effects. In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are known to play a critical role in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to be a useful tool for studying the role of serotonin and dopamine receptors in the regulation of mood and anxiety. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to exhibit a range of pharmacological properties that make it a potentially useful drug for the treatment of psychiatric disorders. However, there are some limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine in lab experiments. For example, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to exhibit some toxicity in animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine. One area of research is to further explore the pharmacological properties of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine and its potential use as a drug for the treatment of psychiatric disorders. Another area of research is to investigate the mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine and its interaction with serotonin and dopamine receptors. Finally, future research could focus on the development of new piperazine derivatives that exhibit improved pharmacological properties compared to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine is a piperazine derivative that has been extensively studied for its potential pharmacological properties. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to interact with serotonin and dopamine receptors, which are known to play a critical role in the regulation of mood and anxiety. While there are some limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine in lab experiments, it remains a useful tool for studying the role of these receptors in the regulation of mood and anxiety.
Synthesis Methods
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine involves the reaction between 1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl piperazine and 3,4-dichlorobenzyl chloride. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The yield of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine obtained from this reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been extensively studied for its potential pharmacological properties. In vitro studies have shown that 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine exhibits high affinity for serotonin 5-HT1A and dopamine D2 receptors, which are known to be involved in the regulation of mood and behavior. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a critical role in the regulation of mood and anxiety.
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S/c1-26-16-11-18(17(27-2)10-15(16)21)28(24,25)23-7-5-22(6-8-23)12-3-4-13(19)14(20)9-12/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVQGPTFTVSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)
![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)
![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)


